Cyclobenzaprine N-|A-D-Glucuronide
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Overview
Description
Cyclobenzaprine N- is a skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute, painful musculoskeletal conditions. Cyclobenzaprine N- is structurally similar to tricyclic antidepressants and works by acting on the central nervous system to produce muscle-relaxing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclobenzaprine N- involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its simplicity, high yield, and high purity. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, Cyclobenzaprine N- is synthesized using easily accessible raw materials. The process involves the formation of 5-(3-dimethylaminopropylidene)dibenzo[a,d]cycloheptene, which is then converted to Cyclobenzaprine N- hydrochloride . This method is efficient, energy-saving, and produces high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cyclobenzaprine N- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to undergo N-glucuronidation in the liver, catalyzed by UGT1A4 and UGT2B10 . Additionally, it can form association complexes with reagents like eosin Y in acidic mediums .
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclobenzaprine N- include sulfur-incorporated graphitic carbon nitride (S-GCN) and titanium dioxide (TiO2) nanoparticles . These reagents are employed in electrochemical detection methods, where optimal conditions are achieved at a physiological pH of 7.4 .
Major Products Formed
The major products formed from the reactions of Cyclobenzaprine N- include norcyclobenzaprine and various degradation products such as dibenzosuberenone and amitriptyline .
Scientific Research Applications
Cyclobenzaprine N- has a wide range of scientific research applications:
Chemistry: It is used in the development of novel electrochemical sensors for detecting muscle relaxants.
Medicine: It is widely used to treat muscle spasms, fibromyalgia, and other musculoskeletal conditions.
Industry: Cyclobenzaprine N- is incorporated into topical formulations for its muscle-relaxing properties.
Mechanism of Action
The exact mechanism of action of Cyclobenzaprine N- is not fully understood. it is known to act centrally, primarily at the brainstem, to reduce skeletal muscle spasm . It is a 5-HT2 receptor antagonist and modulates noradrenergic and serotonergic systems . Cyclobenzaprine N- does not act directly on skeletal muscles but rather influences the central nervous system to produce its effects .
Comparison with Similar Compounds
Cyclobenzaprine N- is often compared with other muscle relaxants such as tizanidine and baclofen:
Baclofen: Baclofen is used for muscle spasms associated with multiple sclerosis and spinal cord injuries.
Cyclobenzaprine N- is unique in its structural similarity to tricyclic antidepressants and its central mechanism of action, making it effective for short-term treatment of muscle spasms .
Properties
Molecular Formula |
C26H30NO7+ |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium |
InChI |
InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1 |
InChI Key |
OMFPVFJFTFJOSO-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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